

# 1-aminopyrene electrostatic surface potential DNA interaction

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: 2-Aminopyrene

CAS No.: 1732-23-6

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## 1-Aminopyrene as a DNA Adduct and its Mutagenic Potential

1-Aminopyrene (1-AP) is a key metabolite of **1-Nitropyrene (1-NP)** [1], an environmental pollutant and class 2B carcinogen found in diesel exhaust [2] [1]. Inside the cell, 1-NP is metabolically converted to derivatives that form a major DNA adduct: **N-(deoxyguanosin-8-yl)-1-aminopyrene (dGAP)** [2].

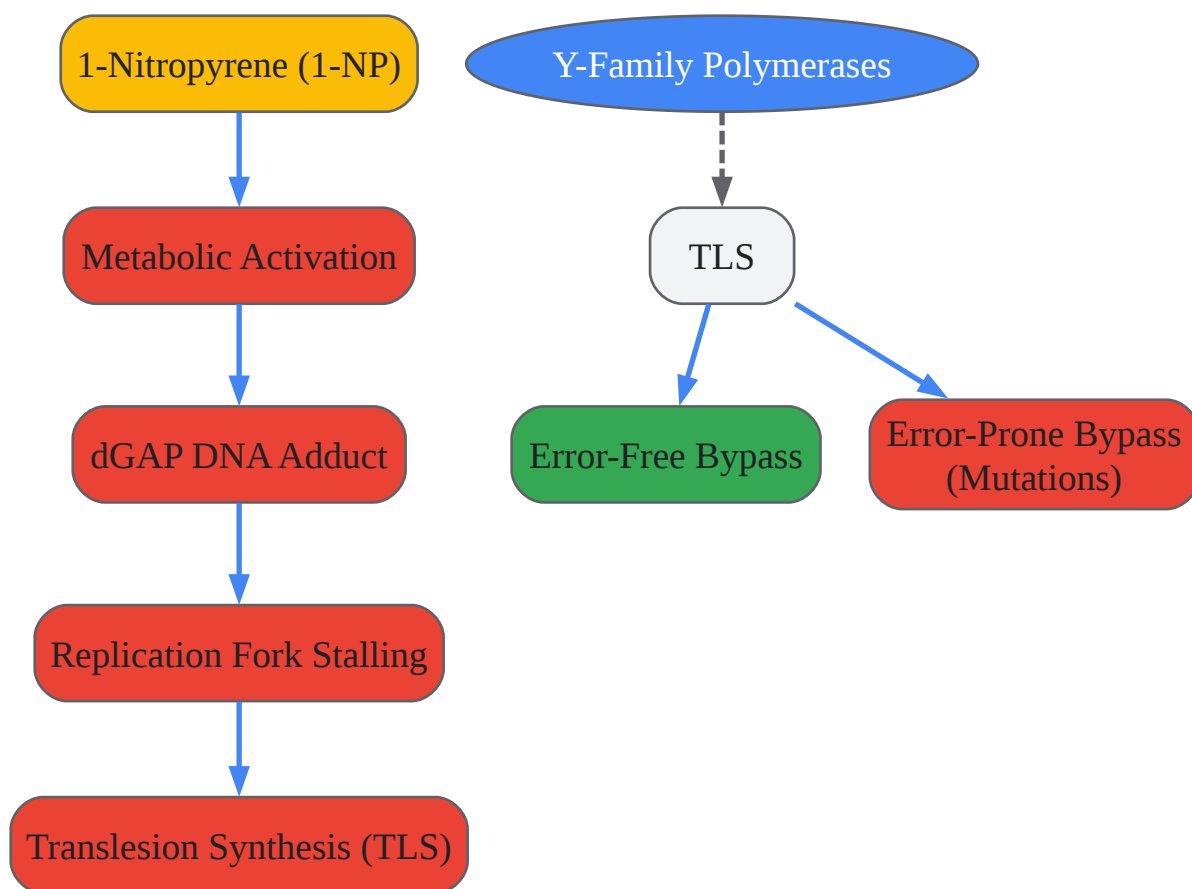
This bulky dGAP adduct can stall the regular DNA replication machinery. Cells bypass this stall using specialized Y-family DNA polymerases in a process called **Translesion DNA Synthesis (TLS)** [2]. This TLS process is often error-prone, leading to mutations.

The table below summarizes the mutagenic profiles of different Y-family DNA polymerases when bypassing a dGAP adduct, as analyzed by Short Oligonucleotide Sequencing Assays (SOSA) [2].

| DNA Polymerase | Origin                         | Most Frequent Mutation Type       | Mutation Specificity | Error-Proneness during dGAP TLS |
|----------------|--------------------------------|-----------------------------------|----------------------|---------------------------------|
| Dpo4           | <i>Sulfolobus solfataricus</i> | Base substitutions (dA insertion) | -                    | Least error-prone among the Y-  |

| DNA Polymerase                 | Origin | Most Frequent Mutation Type                          | Mutation Specificity  | Error-Proneness during dGAP TLS |
|--------------------------------|--------|--|---|---------------------------------|
|                                |        |  |   | family enzymes studied [2]      |
| <b>hPol<math>\eta</math></b>   | Human  | Base deletions                                       | At the lesion site and immediate downstream position [2]  | More error-prone [2]            |
| <b>hPol<math>\iota</math></b>  | Human  | Base deletions                                       | At all template positions [2]   | More error-prone [2]            |
| <b>hPol<math>\kappa</math></b> | Human  | Base deletions                                       | Fewest mutations at all positions except opposite the lesion; significantly less error-prone in extending bypass products [2] | Less error-prone [2]            |
| <b>hRev1</b>                   | Human  | Preferentially incorporates dCTP opposite the lesion | Cannot extend the bypass product in standing start assays [2]   | -                               |

This TLS process can be visualized in the following workflow:



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*Flowchart of 1-nitropyrene metabolic activation leading to mutagenic DNA bypass.*

## Detection and Analysis of 1-Aminopyrene-DNA Interactions

The interaction between 1-aminopyrene and DNA can be studied and detected using several electrochemical and analytical methods.

**Electrochemical Sensors** Research indicates that 1-aminopyrene interacts with double-stranded DNA (dsDNA) through a combination of **electrostatic bonds and supramolecular complexation** [3] [4]. This property is harnessed in electrochemical sensors, where electrodes are modified with dsDNA or cyclodextrins. When 1-AP interacts with the modified surface, it causes a measurable change in current, allowing for its detection at very low concentrations [3] [4].

**High-Performance Liquid Chromatography (HPLC)** For biological monitoring, a sensitive HPLC-fluorescence method has been developed to quantify 1-aminopyrene in human urine. This serves as a biomarker for exposure to diesel exhaust [1]. The method has been used to show that urinary 1-AP levels rise significantly after controlled exposure to diesel exhaust [1].

The key parameters for these detection methods are summarized below:

| Method                                   | Sensor Type                      | Detection Principle   | Linear Range  | Limit of Quantification                           |
|--|----------------------------------|---|---|---|
| <b>Electrochemical Detection</b> [3] [4] | dsDNA-/CD-modified electrode     | Differential Pulse Voltammetry (DPV) after preconcentration | $2.0 \times 10^{-8}$ to $4.0 \times 10^{-7}$ mol dm <sup>-3</sup> | Down to $1.0 \times 10^{-8}$ mol dm <sup>-3</sup> |
| <b>Biomonitoring</b> [1]                 | HPLC with Fluorescence Detection | Separation and fluorescence detection of 1-AP in urine      | -   | -   |

## Gaps and Future Research Directions

It is important to be aware that the most specific technical details on the **electrostatic surface potential** of 1-aminopyrene and its precise interaction with DNA are not covered in the search results I obtained.

- The available sources confirm the role of electrostatic forces but do not provide detailed molecular modeling data, potential maps, or computational analysis of the interaction interface.
- The core research on the mutagenic mechanism, while foundational, was published in 2012, and the key biomonitoring study is from 2009 [2] [1]. The field of computational toxicology and molecular modeling has advanced significantly since then.

To obtain the in-depth information you require on electrostatic surface potentials, I suggest you:

- **Consult specialized databases** and literature on computational chemistry and molecular modeling for 1-aminopyrene and similar polycyclic aromatic amines.
- **Use specific search terms** like "molecular electrostatic potential (MEP) 1-aminopyrene," "DFT calculation 1-aminopyrene DNA," or "docking study 1-aminopyrene DNA adduct" in databases like PubMed and Google Scholar.

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